molecular formula C15H24N2O6 B558282 Boc-Leu-OSu CAS No. 3392-09-4

Boc-Leu-OSu

Cat. No. B558282
CAS RN: 3392-09-4
M. Wt: 328,37 g/mole
InChI Key: WXRGJQZMGGGTSS-JTQLQIEISA-N
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Description

Boc-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . Boc-protected leucine (Boc-Leu-OH) can be used to generate combinatorial peptide libraries .


Synthesis Analysis

Boc-Leu-OSu can be synthesized through a multi-step reaction with 4 steps :


Molecular Structure Analysis

The molecular formula of Boc-Leu-OSu is C15H24N2O6 . Its molecular weight is 328.36 . The structure of Boc-Leu-OSu contains 47 bonds in total, including 23 non-H bonds, 4 multiple bonds, 8 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .


Chemical Reactions Analysis

Boc-Leu-OSu has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S . It can also be used to generate combinatorial peptide libraries .


Physical And Chemical Properties Analysis

Boc-Leu-OSu has a molecular weight of 328.36 . Its optical activity is [α]20/D −43.5±1°, c = 1% in dioxane .

Scientific Research Applications

Peptide Synthesis

Boc-Leu-OSu: is primarily used in the synthesis of peptides. It provides a protective group for the amino function in amino acids and peptides, which is crucial during the elongation of the peptide chain. This protection is necessary to prevent unwanted side reactions that can occur at the amino group during the synthesis process .

Medicinal Chemistry

In medicinal chemistry, Boc-Leu-OSu plays a vital role in the development of new drugs. It allows for the selective introduction of leucine residues into peptide chains, which can be essential for the activity of certain pharmaceuticals .

Bioconjugation

Boc-Leu-OSu: is used in bioconjugation techniques where it facilitates the attachment of various biomolecules to peptides or proteins. This is particularly useful in creating targeted drug delivery systems that can direct therapeutic agents to specific cells or tissues .

Proteomics

In proteomics, Boc-Leu-OSu can be used to modify peptides before their analysis. This modification can help in improving the detection and quantification of peptides in complex biological samples, aiding in the understanding of protein function and interaction .

Enzyme Inhibition Studies

Boc-Leu-OSu: is also utilized in enzyme inhibition studies. By blocking the amino groups in peptides, researchers can investigate the role of these groups in enzyme-substrate interactions and thus gain insights into enzyme mechanisms .

Green Chemistry

The use of Boc-Leu-OSu aligns with the principles of green chemistry. It offers a more eco-friendly route for the protection of amines in a catalyst and solvent-free media, which is beneficial for sustainable chemical practices .

Structural Biology

In structural biology, Boc-Leu-OSu can be used to introduce modifications into peptides that can aid in the determination of their three-dimensional structures using techniques such as NMR or X-ray crystallography .

Agricultural Chemistry

Lastly, Boc-Leu-OSu finds applications in agricultural chemistry where it can be used to synthesize peptide-based compounds that may serve as growth promoters or pesticides, contributing to the development of new agricultural products .

Safety And Hazards

Boc-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and wearing of protective gloves/clothing/eye protection/face protection is advised .

Relevant Papers

Boc-Leu-OSu has been mentioned in several papers. For instance, it has been used in the synthesis of a potent cytotoxin, PM-94128 . Another paper discusses the antibacterial activity of a ciprofloxacin-based polymeric system with pendant cationic charge and zwitterionic units, where Boc-Leu-OSu was used .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRGJQZMGGGTSS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Leu-OSu

CAS RN

3392-09-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3392-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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